molecular formula C24H24N4O5S B11632942 (6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11632942
M. Wt: 480.5 g/mol
InChI Key: LZQUEBHXYOMPII-OQYABBNDSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, such as a thiosemicarbazide derivative, with a carbonyl compound under acidic conditions.

    Formation of the Pyrimidine Ring: The thiadiazole intermediate is then reacted with a suitable nitrile or amidine compound to form the fused pyrimidine ring.

    Introduction of Substituents:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methoxy groups, leading to the formation of corresponding oxides and other derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Amines and reduced heterocycles.

    Substitution Products: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

    Thiadiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzothiadiazoles: Compounds with a benzene ring fused to a thiadiazole ring.

    Pyrimidinylthiazoles: Compounds with a pyrimidine ring fused to a thiazole ring.

Uniqueness: This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O5S/c1-4-21-27-28-22(25)18(23(29)26-24(28)34-21)13-15-5-10-19(20(14-15)31-3)33-12-11-32-17-8-6-16(30-2)7-9-17/h5-10,13-14,25H,4,11-12H2,1-3H3/b18-13-,25-22?

InChI Key

LZQUEBHXYOMPII-OQYABBNDSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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